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Compound of Interest

Compound Name: (4-Bromobutoxy)benzene

Cat. No.: B073664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical modeling and

physicochemical properties of (4-Bromobutoxy)benzene. The content herein is intended to

serve as a comprehensive resource, detailing the compound's structural characteristics,

spectroscopic data, and relevant experimental protocols. Furthermore, this guide outlines a

framework for the computational analysis of (4-Bromobutoxy)benzene, a molecule of

significant interest as a linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Spectroscopic Properties
(4-Bromobutoxy)benzene, also known as 4-phenoxybutyl bromide, is a bifunctional organic

molecule featuring a phenoxy group and a bromoalkane chain.[1][2] These functionalities make

it a versatile building block in organic synthesis.

Physical and Chemical Properties
A summary of the key physicochemical properties of (4-Bromobutoxy)benzene is presented in

Table 1. This data is crucial for understanding its behavior in various solvents and reaction

conditions.
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Property Value Source

Molecular Formula C₁₀H₁₃BrO [3]

Molecular Weight 229.11 g/mol [1]

CAS Number 1200-03-9 [3]

Appearance White to brown solid [3]

Melting Point 36.0-46.0 °C [3]

Boiling Point 153-154 °C at 18 mmHg Not Cited

Solubility Insoluble in water Not Cited

XLogP3 3.8 [1]

Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of

(4-Bromobutoxy)benzene. Key data from Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) are summarized in Table 2.

Spectroscopic Data Description Source

¹H NMR
Data available from various

sources.
[1]

¹³C NMR
Data available from various

sources.
[1]

Mass Spectrum
Electron Ionization (EI) data

available.
[1][2][4]

Infrared (IR) Spectrum

FTIR (KBr-Pellet, ATR-Neat)

and Vapor Phase data

available.

[1]

Raman Spectrum FT-Raman data available. [1]
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Theoretical Modeling Framework
While specific computational studies on (4-Bromobutoxy)benzene are not extensively

published, its properties can be effectively modeled using established quantum chemical

methods.[5] Such models are invaluable for predicting molecular geometry, electronic

properties, and reactivity, which are critical for applications like PROTAC linker design.[6]

Conformational Analysis
The flexibility of the butoxy chain is a key determinant of the overall shape of the molecule and

its ability to function as a linker.[7][8][9] Conformational analysis can be performed to identify

low-energy conformers.

Methodology: Molecular mechanics (MM) force fields can be used for an initial broad search

of the conformational space. The resulting low-energy structures can then be subjected to

higher-level calculations, such as Density Functional Theory (DFT), for more accurate

energy rankings and geometric parameters.[10][11]

Expected Outcome: A potential energy surface mapping the rotational barriers of the C-C

and C-O bonds in the butoxy chain. This would reveal the most stable conformations and the

energy required for interconversion.

Quantum Chemical Calculations
DFT is a powerful tool for investigating the electronic structure of molecules like (4-
Bromobutoxy)benzene.[12][13]

Methodology: Geometry optimization followed by frequency calculations using a functional

like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) can provide insights into the

molecule's vibrational modes and thermodynamic properties.[10]

Key Properties to Model:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the

molecule's reactivity. The HOMO is associated with the molecule's ability to donate

electrons, while the LUMO relates to its ability to accept electrons.
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Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across

the molecule, highlighting electrophilic and nucleophilic sites. This is particularly useful for

predicting non-covalent interactions.

NMR Chemical Shifts: The GIAO (Gauge-Including Atomic Orbital) method can be used to

calculate theoretical ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of

experimental spectra.[10]

Quantitative Structure-Activity Relationship (QSAR)
Modeling
For a series of related linker molecules, QSAR models can be developed to correlate structural

features with biological activity (e.g., PROTAC efficiency).[14][15][16][17][18]

Methodology: A dataset of molecules with known activities is required. Molecular descriptors

(e.g., steric, electronic, hydrophobic) are calculated for each molecule. Statistical methods,

such as multiple linear regression, are then used to build a mathematical model that relates

these descriptors to the observed activity.

Application: A validated QSAR model could predict the degradation efficiency of new,

unsynthesized PROTACs containing linkers similar to (4-Bromobutoxy)benzene, thereby

guiding rational design and prioritizing synthetic efforts.

Experimental Protocols
Synthesis via Williamson Ether Synthesis
(4-Bromobutoxy)benzene can be synthesized via the Williamson ether synthesis, a classic

and reliable method for forming ethers.[19][20][21][22] This reaction involves the deprotonation

of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an

alkyl halide.

Reaction Scheme: Phenol is deprotonated by a base (e.g., sodium hydride) to form sodium

phenoxide. This is followed by an Sₙ2 reaction with 1,4-dibromobutane.

Detailed Protocol:
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Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), dissolve phenol (1.0 equivalent) in a suitable anhydrous solvent such as

tetrahydrofuran (THF) or dimethylformamide (DMF).

Add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at

room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

Alkylation: Add 1,4-dibromobutane (a suitable excess, e.g., 3-5 equivalents) to the solution

of sodium phenoxide.

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench

cautiously with water.

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate

(MgSO₄), and concentrate under reduced pressure.[23]

Purification
The crude product is typically purified by column chromatography.[23]

Methodology:

Load the crude material onto a silica gel column.

Elute with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes.

Collect the fractions containing the pure product, as identified by TLC.

Combine the pure fractions and remove the solvent under reduced pressure to yield (4-
Bromobutoxy)benzene as a solid.
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Visualization of Logical and Experimental
Workflows
Experimental Workflow
The synthesis and purification of (4-Bromobutoxy)benzene follow a logical sequence of steps,

as depicted in the workflow diagram below.
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Synthesis and Purification Workflow
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Conceptual PROTAC Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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